5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a thiazole ring, a biphenyl group, and a dihydropyrimidine dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe final step involves the condensation of the thiazole derivative with a dihydropyrimidine dione precursor under specific conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch synthesis and Suzuki coupling steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the thiazole or biphenyl rings .
Scientific Research Applications
5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity. Overall, the compound can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Biphenyl Compounds: Molecules such as biphenyl-4-carboxylic acid and biphenyl-4-amine have structural similarities and are used in similar applications.
Uniqueness
What sets 5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its unique combination of the thiazole ring, biphenyl group, and dihydropyrimidine dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-hydroxy-5-[(E)-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c25-17-15(18(26)24-19(27)23-17)10-21-20-22-16(11-28-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H3,23,24,25,26,27)/b21-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHSZRCXQWUIJS-UFFVCSGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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